molecular formula C10H16N2O3 B13099564 Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Isopropyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13099564
M. Wt: 212.25 g/mol
InChI Key: TXNVABXLPVOFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions in ethanol .

Industrial Production Methods

For industrial-scale production, the Biginelli reaction can be optimized by using more efficient catalysts and solvents. For example, p-toluenesulfonic acid monohydrate can be used as a catalyst, and the reaction can be conducted in a continuous flow reactor to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities .

Scientific Research Applications

Isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. It has been observed to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to specific proteins and enzymes involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

propan-2-yl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-5(2)15-9(13)8-6(3)11-10(14)12-7(8)4/h5-6H,1-4H3,(H2,11,12,14)

InChI Key

TXNVABXLPVOFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(NC(=O)N1)C)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.